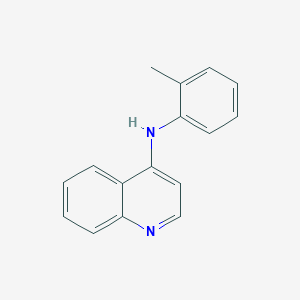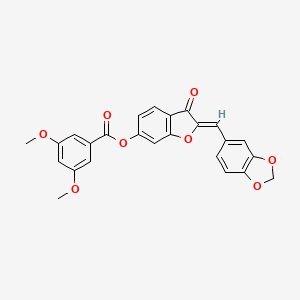
N-(2-methylphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)quinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with an amine group at the 4-position and a 2-methylphenyl group at the nitrogen atom. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)quinolin-4-amine can be achieved through several methods. One common approach involves the condensation of 2-methylphenylamine with 4-chloroquinoline under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Another method involves the cyclization of 2-methylphenyl-substituted aniline with a suitable quinoline precursor. This reaction can be catalyzed by acids such as sulfuric acid or polyphosphoric acid and requires elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents such as ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising activity against specific cancer cell lines and microbial pathogens.
Industry: Utilized in the development of novel materials, including dyes and pigments, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Molecular docking studies have revealed that the compound can bind to proteins such as PI3K/AKT/mTOR, leading to the disruption of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity with inhibition concentration values in the micromolar range.
4-aminoquinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
Quinoline-based oxadiazole analogues: Investigated for their anticancer potential targeting Bcl-2 protein.
Uniqueness
N-(2-methylphenyl)quinolin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C16H14N2/c1-12-6-2-4-8-14(12)18-16-10-11-17-15-9-5-3-7-13(15)16/h2-11H,1H3,(H,17,18) |
InChI Key |
GPNKVYNFZYRYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12197752.png)

![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12197778.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12197781.png)
![2-[(4-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12197797.png)
![tert-butyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12197799.png)
![N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12197801.png)
![N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12197802.png)
![N-[(2Z)-3-benzyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197804.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B12197815.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12197825.png)
![3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12197828.png)
